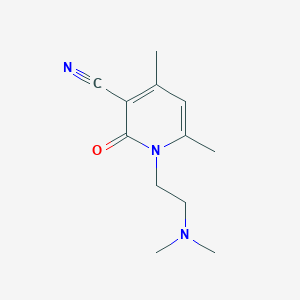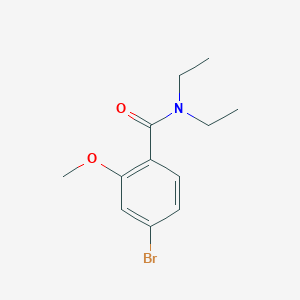
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Descripción general
Descripción
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound is a colorless, highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Derivatives for Various Applications : This compound has been used in the synthesis of various derivatives. For example, Medvedeva et al. (2009) explored its use in creating new 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles with different substituents for potential applications in medicinal chemistry (Medvedeva et al., 2009).
Applications in Corrosion Inhibition
- Corrosion Inhibition : A derivative of this compound has been tested as a corrosion inhibitor. Ibraheem (2019) synthesized a new derivative and demonstrated its effectiveness in protecting mild steel in acidic media, highlighting its potential in industrial applications (Ibraheem, 2019).
Potential in Antimicrobial Agents
- Antimicrobial Activity : Khidre et al. (2021) synthesized novel thiazole derivatives incorporating this compound and assessed them as antimicrobial agents. They found that these derivatives showed significant antibacterial and antifungal activities, indicating their potential in the development of new antimicrobial drugs (Khidre & Radini, 2021)
Optical and Electronic Properties
- Optical and Electronic Studies : Cetina et al. (2010) conducted a study on pyridine derivatives, including this compound, analyzing their structural features and optical properties. Their research contributes to understanding the electronic and optical behavior of these compounds, which could be relevant in materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).
Photosensitivity and Optoelectronic Applications
- Photosensitivity and Optoelectronics : Roushdy et al. (2019) investigated a compound synthesized from 1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile for its photosensitivity and potential in optoelectronic devices. Their findings suggest the compound's applicability in the development of photosensitive materials (Roushdy et al., 2019).
Structural Analysis and Synthesis Pathways
- Structural and Synthesis Studies : Gorobets et al. (2009) and Zupančič et al. (2009) provided insights into the structure and synthesis pathways of related compounds. These studies contribute to understanding the chemical behavior and potential transformations of this compound in various chemical environments https://consensus.app/papers/transformations-diethyl-zupančič/583c0e20efd05837892af7c44eeca80f/?utm_source=chatgpt" target="_blank">(Gorobets et al., 2009; Zupančič, Svete, & Stanovnik, 2009)
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-7-10(2)15(6-5-14(3)4)12(16)11(9)8-13/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMFGPGGFEDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCN(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)ethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1446480.png)



![1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid](/img/structure/B1446485.png)





